Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate
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Overview
Description
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₄ClFO₃ . It is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, attached to a butanoate ester.
Preparation Methods
The synthesis of Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate typically involves the reaction of 3-chloro-4-fluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Scientific Research Applications
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites, altering the activity of the target molecule. The chlorine and fluorine substitutions enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate can be compared with similar compounds like:
Ethyl 4-(3-chloro-phenoxy)butanoate: Lacks the fluorine substitution, which may affect its reactivity and binding properties.
Ethyl 4-(4-fluoro-phenoxy)butanoate: Lacks the chlorine substitution, leading to differences in chemical behavior and applications.
Ethyl 4-(3-chloro-4-bromo-phenoxy)butanoate: The presence of bromine instead of fluorine can result in different reactivity and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClFO3 |
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Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-4-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
XZFGYLDINHRRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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